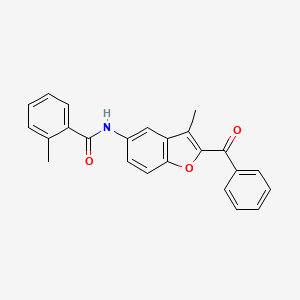

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide

Description

N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a benzoyl group at position 2 and a methyl group at position 2. The 5-position of the benzofuran is linked via an amide bond to a 2-methylbenzamide moiety.

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-15-8-6-7-11-19(15)24(27)25-18-12-13-21-20(14-18)16(2)23(28-21)22(26)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRSRGMZEFNFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-methylbenzofuran with benzoyl chloride in the presence of a Lewis acid catalyst, followed by the amidation with 2-methylbenzamide under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its benzofuran core, which distinguishes it from analogs with benzimidazole, thiophene, or oxazole backbones. Key comparisons include:

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide (Target) | Benzofuran | 2-Benzoyl, 3-methyl, 5-(2-methylbenzamide) | Amide, benzoyl, methyl |

| (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (19) | Benzamide | Azetidine, thiophene, cyclopentylamino | Amide, azetidine, thiophene |

| 2-Hydroxy-5-nitro-N-phenylbenzamide (I) | Benzamide | Nitro (position 5), hydroxy (position 2) | Nitro, hydroxy, phenylamide |

| 5-Fluor-N-(4-fluor-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-triazolo-oxazin-2-yl)-2-[(2S)-CF3]benzamide | Benzamide | Fluorine, triazolo-oxazine, trifluoromethyl | Halogen, heterocycle, trifluoromethyl |

- Benzofuran vs. Benzamide Cores : The target’s benzofuran may enhance rigidity and π-π stacking compared to flexible benzamide backbones in compounds like 19 .

- Substituent Effects : The 2-benzoyl group in the target compound introduces electron-withdrawing properties, whereas nitro groups in I increase reactivity and polarity . Halogenated analogs (e.g., fluorine in EP 3 532 474 B1) improve metabolic stability but reduce solubility .

Physical and Chemical Properties

Biological Activity

Antimicrobial Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide has shown moderate to good antibacterial activity in preliminary screenings . While specific data for this compound is limited, structurally similar benzofuran derivatives have demonstrated significant antimicrobial properties. For instance, compound 26, which shares structural similarities, exhibited notable antibacterial activity against a range of pathogens .

Anti-inflammatory Properties

Research into benzofuran derivatives has indicated potential anti-inflammatory effects. Although direct studies on this compound are not available, structurally related compounds have shown promise in modulating inflammatory responses.

Anticancer Potential

Investigations into the anticancer properties of benzofuran derivatives suggest that this compound may possess antiproliferative activities. While specific data for this compound is not available, similar structures have demonstrated the ability to interact with enzymes or receptors involved in cancer cell proliferation.

Receptor Interactions

The compound's structural features suggest potential interactions with various biological targets. Research on related compounds indicates possible modulation of enzyme or receptor activities, which could explain its diverse biological effects.

Case Study: Dopamine Receptor Interactions

While not directly studied, the structural similarity of this compound to compounds like ML417 suggests potential interactions with dopamine receptors. ML417, a highly selective D3 dopamine receptor agonist, demonstrates the following activities :

| Receptor | Activity | EC50 (nM) | Emax (% control) |

|---|---|---|---|

| D3R | Agonist | 98 ± 21 | 95 ± 6 |

| D2R | Inactive | >100,000 | ND |

This data suggests that benzofuran derivatives can exhibit high selectivity for specific dopamine receptor subtypes, potentially leading to neuroprotective effects .

The mechanism of action of this compound likely involves interactions with specific molecular targets. These interactions may include:

- Binding to enzymes or receptors

- Modulation of signaling pathways

- Alteration of gene expression

The presence of the benzofuran moiety and the methylbenzamide group contributes to its unique binding properties, potentially influencing its selectivity and efficacy.

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features. Key structural elements that contribute to its activity include:

- The benzofuran core, which provides a rigid scaffold for binding

- The benzoyl group at the 2-position, enhancing interaction with target proteins

- The methyl group at the 3-position, potentially influencing lipophilicity and binding affinity

- The methylbenzamide moiety, which may participate in hydrogen bonding and other interactions with biological targets

Future Research Directions

While the current data on this compound is limited, its structural features and the activities of related compounds suggest several promising avenues for future research:

- Comprehensive screening against a wide range of biological targets to fully elucidate its activity profile

- Structure-activity relationship studies to optimize its properties for specific therapeutic applications

- In-depth investigations into its potential as an antimicrobial, anti-inflammatory, or anticancer agent

- Exploration of its interactions with dopamine receptors and other neurotransmitter systems

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.